![molecular formula C6H5HgO3S B093354 Para-mercury-benzenesulfonic acid CAS No. 17014-79-8](/img/structure/B93354.png)
Para-mercury-benzenesulfonic acid
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Overview
Description
Para-mercury-benzenesulfonic acid, also known as p-MBSA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a sulfonic acid derivative that contains a mercury atom attached to a benzene ring. The compound is widely used in various fields of research, including biochemistry, pharmacology, and immunology, due to its ability to modify proteins and peptides. We will also explore future directions for the use of p-MBSA in scientific research.
Scientific Research Applications
Metal-Ligand Bond Study
The bonding of ligands to metals like mercury has been a subject of research. A study by Preti and Tosi (1975) examined the structures of para- and meta-substituted benzeneseleninic acids complexes of mercury. They found that the bonding of these ligands to mercury depends on the water content of the compound, with water-containing complexes being seleninato-O,O′-type (Preti & Tosi, 1975).
Reactivity with Amino Radicals
Tomat and Rigo (1975) investigated the reactivity of aromatic compounds like benzenesulfonic acid towards amino radicals. They developed a method to calculate the competition between reducing ions and benzene derivatives for the amino radical, providing insights into the reactivity of these compounds (Tomat & Rigo, 1975).
Adduct Formation with Aromatic Compounds
Research by Haneline, King, and Gabbaï (2003) on the formation of adducts of trimeric perfluoro-ortho-phenylene mercury with substituted benzenes, including para-mercury-benzenesulfonic acid, showed that these adducts have potential applications in understanding the interactions between aromatic compounds and mercury (Haneline, King, & Gabbaï, 2003).
Specific Adsorption Studies
The specific adsorption of benzenesulfonate anions, including para-mercury-benzenesulfonic acid, at a mercury electrode was studied by Dutkiewicz and Stuczyńska (1988). They discussed the role of π-electrons and charge dependence in the adsorption process, which is essential for understanding surface chemistry and electrochemistry (Dutkiewicz & Stuczyńska, 1988).
properties
CAS RN |
17014-79-8 |
---|---|
Product Name |
Para-mercury-benzenesulfonic acid |
Molecular Formula |
C6H5HgO3S |
Molecular Weight |
357.76 g/mol |
IUPAC Name |
(4-sulfophenyl)mercury |
InChI |
InChI=1S/C6H5O3S.Hg/c7-10(8,9)6-4-2-1-3-5-6;/h2-5H,(H,7,8,9); |
InChI Key |
KQAOIKIZSJJTII-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)O)[Hg] |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)O)[Hg] |
Other CAS RN |
17014-79-8 |
synonyms |
4-mercuriphenylsulfonate p-mercuriphenylsulfonate para-mercuriphenylsulfonate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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